
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a pyridazine ring, a pyrrolidine ring, and a tolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with diketones or diesters under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated precursor.
Coupling with the Tolyl Group: The final step involves coupling the pyridazine-pyrrolidine intermediate with a tolyl group, often through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Studies might focus on its interaction with biological macromolecules and its potential as a lead compound for therapeutic agents.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its ability to modulate specific biological pathways could make it a valuable tool in the development of new treatments.
Industry
Industrially, this compound might be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The compound’s structure suggests it might fit into the active site of enzymes or bind to receptor sites, altering their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyridin-3-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone: Similar structure but with a pyridine ring instead of a pyridazine ring.
1-(3-((6-Chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone: Contains a chlorine substituent on the pyridazine ring.
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(m-tolyl)ethanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to the specific combination of its functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential interactions with a variety of biological targets, making it a versatile compound in research and industry.
Biological Activity
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound characterized by its intricate structure, which includes a pyrrolidine ring and a pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of this compound is C15H16N4O2, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of nitrogen-containing heterocycles enhances its binding affinity to these targets, potentially modulating their activity.
Antimicrobial Properties
Research has indicated that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains. In vitro studies on related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025mg mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Additionally, the compound's structural characteristics suggest potential anticancer properties. The ability to inhibit specific pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapeutics.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
---|---|---|---|
Antibacterial | S. aureus | 0.0039 mg/mL | |
Antibacterial | E. coli | 0.025 mg/mL | |
Anticancer | Various cancer cell lines | TBD | Ongoing research |
Synthesis and Derivative Formation
The synthesis of this compound involves multi-step organic reactions, including the formation of the pyridazine ring followed by the attachment of the pyrrolidine ring. These synthetic pathways are crucial for obtaining derivatives that may exhibit enhanced biological activities.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-4-3-5-15(10-13)11-18(22)21-9-8-16(12-21)23-17-7-6-14(2)19-20-17/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJNSTZJHNKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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